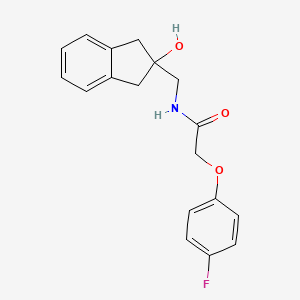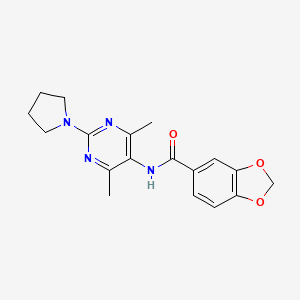
Fmoc-cis-Hyp(Bzl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-cis-Hyp(Bzl)-OH is a derivative of hydroxyproline, a non-proteinogenic amino acid. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis. The benzyl (Bzl) group is used to protect the hydroxyl group of hydroxyproline.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-cis-Hyp(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of hydroxyproline. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The benzyl group is introduced using benzyl bromide in the presence of a base such as sodium hydride. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of automated systems allows for precise control of reaction conditions and efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The compound can be reduced to remove the Fmoc and Bzl protecting groups.
Substitution: The Fmoc and Bzl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Common reagents for substitution reactions include trifluoroacetic acid (TFA) for Fmoc removal and hydrogen bromide (HBr) for Bzl removal.
Major Products Formed:
Oxidation: Oxidized derivatives of hydroxyproline.
Reduction: Deprotected hydroxyproline.
Substitution: Substituted derivatives of hydroxyproline with different protecting groups.
科学的研究の応用
Chemistry: Fmoc-cis-Hyp(Bzl)-OH is widely used in the synthesis of peptides and proteins. It is particularly useful in the synthesis of cyclic peptides and peptides with complex structures.
Biology: In biological research, this compound is used to study protein-protein interactions and the role of hydroxyproline in collagen stability.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of new materials and biomaterials.
作用機序
The mechanism of action of Fmoc-cis-Hyp(Bzl)-OH involves the protection of the amino and hydroxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The Bzl group protects the hydroxyl group, maintaining the integrity of the hydroxyproline residue. The compound interacts with various molecular targets and pathways involved in peptide synthesis, including enzymes and catalysts used in the synthesis process.
類似化合物との比較
Fmoc-Hyp-OH: Similar to Fmoc-cis-Hyp(Bzl)-OH but lacks the benzyl protecting group.
Boc-Hyp(Bzl)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of the Fmoc group for amino protection.
Z-Hyp(Bzl)-OH: Uses a benzyloxycarbonyl (Z) group for amino protection.
Uniqueness: this compound is unique due to the combination of Fmoc and Bzl protecting groups, which provide dual protection for both the amino and hydroxyl groups. This dual protection allows for greater flexibility and control in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins.
特性
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFMHBUVVWZBFT-DFBJGRDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)


![Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate](/img/structure/B2354937.png)




![N-[1-(2-Fluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2354947.png)

![[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2354949.png)
![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)

![7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2354952.png)
